molecular formula C13H21BN2O3 B11855518 2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol

2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol

Cat. No.: B11855518
M. Wt: 264.13 g/mol
InChI Key: YXLRKJXFTLARNY-UHFFFAOYSA-N
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Description

2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol is an organic compound that features a boron-containing dioxaborolane group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-bromo-6-(aminomethyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and is typically heated to facilitate the formation of the boronate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate more efficient purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronate ester to other boron-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Boronic acids and their derivatives.

    Reduction: Various boron-containing compounds, depending on the reducing agent and conditions.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol involves its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane group can interact with hydroxyl and amino groups, facilitating the formation of boron-containing complexes. These interactions can influence molecular pathways and targets, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar boron-containing compound used in organic synthesis.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another pyridine derivative with a dioxaborolane group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a similar boron group but attached to an aniline ring.

Uniqueness

2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol is unique due to its specific combination of a pyridine ring and a boron-containing dioxaborolane group

Properties

Molecular Formula

C13H21BN2O3

Molecular Weight

264.13 g/mol

IUPAC Name

2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]ethanol

InChI

InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-5-7-11(16-10)15-8-9-17/h5-7,17H,8-9H2,1-4H3,(H,15,16)

InChI Key

YXLRKJXFTLARNY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NCCO

Origin of Product

United States

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